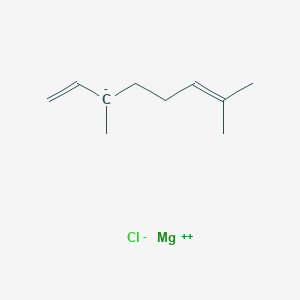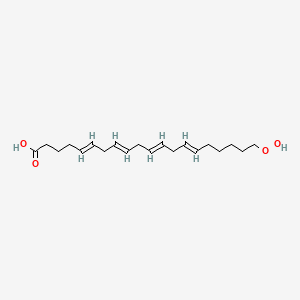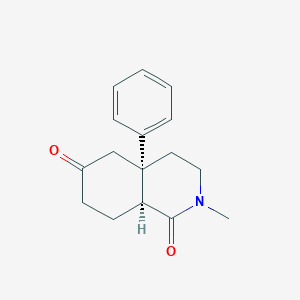![molecular formula C8H17LiSe B14601374 Lithium, [1-(methylseleno)heptyl]- CAS No. 59345-55-0](/img/structure/B14601374.png)
Lithium, [1-(methylseleno)heptyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [1-(methylseleno)heptyl]-: is a chemical compound with the molecular formula C₈H₁₇LiSe It is a lithium salt of an organoselenium compound, where a methylseleno group is attached to a heptyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium, [1-(methylseleno)heptyl]- typically involves the reaction of 1-(methylseleno)heptane with a lithium reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 1-(methylseleno)heptane: This can be synthesized by reacting heptyl bromide with methylselenol in the presence of a base such as sodium hydride.
Lithiation: The 1-(methylseleno)heptane is then treated with a lithium reagent, such as n-butyllithium, in a suitable solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of Lithium, [1-(methylseleno)heptyl]- would follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Lithium, [1-(methylseleno)heptyl]- can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The lithium atom can be substituted with other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various electrophiles can be used to substitute the lithium atom, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding selenide.
Substitution: New organoselenium compounds with different functional groups.
科学的研究の応用
Chemistry: Lithium, [1-(methylseleno)heptyl]- is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It serves as a precursor for various organoselenium compounds.
Biology: In biological research, organoselenium compounds are studied for their potential antioxidant properties and their role in redox biology. Lithium, [1-(methylseleno)heptyl]- could be used to investigate these properties.
Medicine: Organoselenium compounds have shown promise in medicinal chemistry for their potential therapeutic effects, including anticancer and antimicrobial activities. Lithium, [1-(methylseleno)heptyl]- may be explored for similar applications.
Industry: In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. Lithium, [1-(methylseleno)heptyl]- could be utilized in the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of Lithium, [1-(methylseleno)heptyl]- involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular redox status and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and function.
類似化合物との比較
Lithium selenide (Li₂Se): A simple binary compound of lithium and selenium.
Selenomethionine: A naturally occurring amino acid containing selenium.
Comparison:
Lithium, [1-(methylseleno)heptyl]-: is unique due to its specific structure, combining a lithium cation with an organoselenium anion. This gives it distinct chemical properties compared to simpler selenium compounds like lithium selenide.
Selenocysteine and selenomethionine: are biologically relevant selenium compounds, whereas Lithium, [1-(methylseleno)heptyl]- is primarily of interest in synthetic and industrial chemistry.
特性
CAS番号 |
59345-55-0 |
|---|---|
分子式 |
C8H17LiSe |
分子量 |
199.2 g/mol |
IUPAC名 |
lithium;1-methylselanylheptane |
InChI |
InChI=1S/C8H17Se.Li/c1-3-4-5-6-7-8-9-2;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChIキー |
FTFIQBAGUABHGO-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCC[CH-][Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
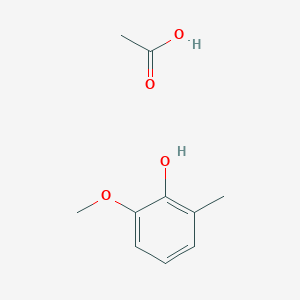
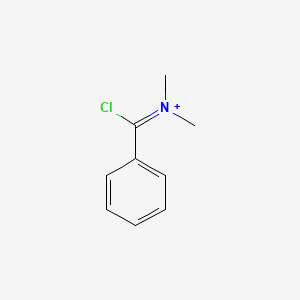
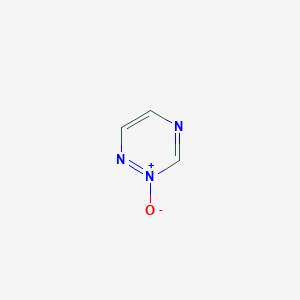
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
